1,2,3,4-Tetrahydroquinolin-6-amine

Description

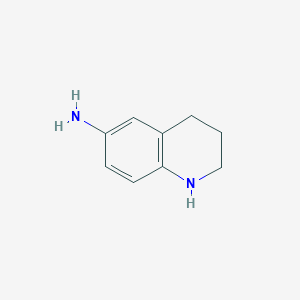

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydroquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEWGJUYSOIDMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)N)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325752 | |

| Record name | 1,2,3,4-tetrahydroquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103796-41-4 | |

| Record name | 1,2,3,4-tetrahydroquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydroquinolin-6-amine

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1,2,3,4-tetrahydroquinolin-6-amine, a valuable building block in medicinal chemistry and drug development. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental methodologies, quantitative data, and visual representations of the synthetic routes.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. Its structure, featuring a tetrahydroquinoline core with an amino group at the 6-position, is a common motif in molecules designed to interact with various biological targets. The synthesis of this compound with high purity and yield is therefore of significant interest. The most prevalent and well-documented synthetic approach involves a two-step process: the regioselective nitration of a protected 1,2,3,4-tetrahydroquinoline, followed by the reduction of the resulting nitro intermediate.

Synthesis Pathways

The primary pathway for the synthesis of this compound can be dissected into two core transformations:

-

Pathway 1: Nitration of N-protected 1,2,3,4-tetrahydroquinoline. This initial step is crucial for introducing the nitrogen functionality at the desired 6-position of the tetrahydroquinoline ring. Protection of the secondary amine in the tetrahydroquinoline starting material is often necessary to prevent side reactions and to direct the nitration to the aromatic ring.

-

Pathway 2: Reduction of 6-nitro-1,2,3,4-tetrahydroquinoline. The nitro group introduced in the first step is then reduced to the corresponding amine to yield the final product. Various reduction methods can be employed, with catalytic hydrogenation being one of the most common and efficient.

Below are the detailed experimental protocols and data for each of these pathways.

Pathway 1: Nitration of N-Acetyl-1,2,3,4-tetrahydroquinoline

A common strategy for the synthesis of 6-nitro-1,2,3,4-tetrahydroquinoline involves the nitration of an N-protected precursor, such as N-acetyl-1,2,3,4-tetrahydroquinoline. The acetyl group serves to protect the secondary amine and to activate the aromatic ring for electrophilic substitution, directing the incoming nitro group primarily to the 6-position.

Experimental Protocol:

A solution of N-acetyl-1,2,3,4-tetrahydroquinoline in a suitable solvent, such as acetic anhydride or sulfuric acid, is cooled to a low temperature, typically between -10°C and 0°C. A nitrating agent, commonly a mixture of nitric acid and sulfuric acid, or an alternative such as potassium nitrate in sulfuric acid, is then added dropwise to the cooled solution while maintaining the low temperature. The reaction mixture is stirred for a specified period, after which it is carefully quenched by pouring it onto ice. The precipitated product, N-acetyl-6-nitro-1,2,3,4-tetrahydroquinoline, is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

The subsequent step involves the deprotection of the acetyl group to yield 6-nitro-1,2,3,4-tetrahydroquinoline. This is typically achieved by acid or base-catalyzed hydrolysis. For instance, the N-acetylated compound can be refluxed in an aqueous solution of a strong acid, such as hydrochloric acid, until the deprotection is complete. After cooling, the reaction mixture is neutralized with a base to precipitate the free amine, which is then filtered, washed, and dried.

Quantitative Data for Nitration and Deprotection:

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Nitration | N-acetyl-1,2,3,4-tetrahydroquinoline | HNO₃, H₂SO₄ | Acetic Anhydride | 0 | 1-2 | 70-85 |

| Deprotection | N-acetyl-6-nitro-1,2,3,4-tetrahydroquinoline | HCl (aq) | Water | 100 (reflux) | 2-4 | >90 |

Diagram of Nitration Pathway:

Caption: Synthesis of 6-nitro-1,2,3,4-tetrahydroquinoline.

Pathway 2: Reduction of 6-Nitro-1,2,3,4-tetrahydroquinoline

The final step in the synthesis is the reduction of the nitro group of 6-nitro-1,2,3,4-tetrahydroquinoline to the corresponding amine. Catalytic hydrogenation is a widely used and efficient method for this transformation.

Experimental Protocol:

6-nitro-1,2,3,4-tetrahydroquinoline is dissolved in a suitable solvent, such as ethanol, methanol, or ethyl acetate. A catalyst, typically palladium on activated carbon (Pd/C), is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere, either by bubbling hydrogen gas through the solution at atmospheric pressure or by using a pressurized hydrogenation apparatus. The reaction is monitored until the consumption of hydrogen ceases, indicating the completion of the reduction. Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data for Reduction:

| Starting Material | Catalyst | Solvent | Hydrogen Pressure | Temperature (°C) | Time (h) | Yield (%) |

| 6-Nitro-1,2,3,4-tetrahydroquinoline | 5-10% Pd/C | Ethanol | 1-4 atm | 25-50 | 2-6 | >95 |

Diagram of Reduction Pathway:

Caption: Synthesis of this compound.

Overall Synthesis Workflow

The two pathways described above can be combined into a single, streamlined workflow for the synthesis of the target molecule.

Diagram of Overall Workflow:

Caption: Overall workflow for the synthesis.

Conclusion

The synthesis of this compound is most effectively achieved through a two-stage process involving the regioselective nitration of a protected tetrahydroquinoline and subsequent reduction of the nitro group. The methodologies presented in this guide, including the use of N-acetylation for protection and direction, followed by catalytic hydrogenation, offer a reliable and high-yielding route to this important synthetic intermediate. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the planning and execution of this synthesis. Careful control of reaction conditions, particularly temperature during nitration and catalyst selection for hydrogenation, is paramount for achieving optimal results.

A Technical Guide to the Physicochemical Properties of 1,2,3,4-Tetrahydroquinolin-6-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydroquinolin-6-amine, a derivative of the tetrahydroquinoline scaffold, is a compound of interest in medicinal chemistry and drug discovery. The tetrahydroquinoline nucleus is a core structure in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer and antibacterial properties.[1][2] Understanding the physicochemical properties of its derivatives is paramount for predicting their pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, and excretion (ADME).

This technical guide provides a consolidated overview of the known and predicted physicochemical properties of this compound. It includes detailed experimental protocols for determining key parameters and illustrates relevant biological pathways and experimental workflows to support further research and development.

Core Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, a profile can be constructed from its basic chemical identity and computed property values. These computed values serve as a valuable baseline for experimental design.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 103796-41-4 | [3] |

| Molecular Formula | C₉H₁₂N₂ | [3] |

| SMILES | C1CC2=C(C=CC(=C2)N)NC1 | [3] |

| InChI | InChI=1S/C9H12N2/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5,10H2 | [3] |

| InChIKey | SSEWGJUYSOIDMK-UHFFFAOYSA-N | [3] |

Quantitative Physicochemical Data

The following table summarizes key quantitative properties. Note that most values are computationally predicted and should be confirmed through empirical testing.

| Property | Value | Method | Source |

| Molecular Weight | 148.20 g/mol | --- | [3] |

| XLogP3 | 1.6 | Computed | [3] |

| Hydrogen Bond Donors | 2 | Computed | [3] |

| Hydrogen Bond Acceptors | 2 | Computed | [3] |

| Rotatable Bond Count | 0 | Computed | [3] |

| Topological Polar Surface Area | 38.1 Ų | Computed | [3] |

| Monoisotopic Mass | 148.100048391 Da | Computed | [3] |

Experimental Protocols

Standardized protocols are essential for the accurate and reproducible determination of physicochemical properties. The following sections detail methodologies for key experimental procedures.

Melting Point Determination (Capillary Method)

The melting point is a fundamental indicator of a compound's purity. The capillary method is a widely used and reliable technique.[4]

Principle: A small, powdered sample is heated slowly in a capillary tube, and the temperature range from the first sign of melting to the complete liquefaction is recorded.

Methodology:

-

Sample Preparation: Ensure the compound is completely dry and finely powdered. Load a small amount (1-2 mm height) into a glass capillary tube sealed at one end by tapping the open end into the sample pile and then tapping the sealed end on a hard surface to pack the solid down.[5][6]

-

Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.[6]

-

Heating: Begin heating rapidly to a temperature approximately 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[6]

-

Observation: Observe the sample through the magnified viewfinder. Record the temperature at which the first drop of liquid appears (T1).

-

Data Recording: Continue heating slowly and record the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2. For pure compounds, this range is typically sharp (0.5-1.0°C).

pKa Determination (Potentiometric Titration)

The ionization constant (pKa) is critical for understanding a compound's behavior in different pH environments, which directly impacts solubility and absorption. Potentiometric titration is a precise method for its determination.[7]

Principle: The compound is dissolved in a suitable solvent, and the solution's pH is monitored with a calibrated pH electrode as a titrant (acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[8]

Methodology:

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[8]

-

Sample Preparation: Prepare a sample solution of the compound (e.g., 1 mM) in a suitable solvent system. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[8]

-

Titration Setup: Place the sample solution in a jacketed vessel on a magnetic stirrer to maintain constant temperature. Purge the solution with nitrogen to remove dissolved CO₂. Immerse the calibrated pH electrode.[8]

-

Titration: For a basic compound like this compound, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize (e.g., drift < 0.01 pH units/minute).[8]

-

Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be identified from the inflection point of the curve (often found using the first or second derivative of the plot).[9]

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) quantifies the lipophilicity of a compound, a key predictor of its ability to cross biological membranes. The shake-flask method is the gold standard for LogP measurement.[10]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to that in the aqueous phase. LogP is the base-10 logarithm of this ratio.[11]

Methodology:

-

Phase Preparation: Pre-saturate the n-octanol with water and the water (or a pH 7.4 phosphate buffer for LogD measurement) with n-octanol by mixing them vigorously and allowing them to separate for at least 24 hours.[12][13]

-

Partitioning: Dissolve a known amount of the compound in one of the pre-saturated phases. Add a precise volume of the other pre-saturated phase.

-

Equilibration: Agitate the mixture in a sealed container (e.g., on a rotator or shaker) for a sufficient time (e.g., 1 hour) to allow the compound to reach partition equilibrium.[12]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as HPLC with UV detection.[14]

-

Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).[11]

Biological Context and Signaling Pathways

While the specific biological targets of this compound are not extensively documented, the broader tetrahydroquinoline class is known for significant biological activity, particularly in oncology.[2] Derivatives have been shown to induce antiproliferative effects and autophagy in cancer cells by modulating key cellular signaling pathways.[2] One such critical pathway is the PI3K/AKT/mTOR pathway, which governs cell growth, proliferation, and survival. Inhibition of this pathway is a common strategy in cancer therapy.

The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, which can be modulated by bioactive tetrahydroquinoline derivatives.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C9H12N2 | CID 350951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. westlab.com [westlab.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. acdlabs.com [acdlabs.com]

- 12. enamine.net [enamine.net]

- 13. agilent.com [agilent.com]

- 14. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 1,2,3,4-Tetrahydroquinolin-6-amine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While the specific mechanism of action for 1,2,3,4-tetrahydroquinolin-6-amine is not extensively documented in publicly available literature, a comprehensive analysis of its close analogs and derivatives reveals significant therapeutic potential, primarily in the realms of oncology and neuropharmacology. This technical guide synthesizes the current understanding of the mechanisms through which this class of compounds exerts its effects, providing detailed experimental protocols, quantitative data from key studies, and visual representations of the implicated signaling pathways to aid in future research and drug development endeavors. The primary mechanisms elucidated for derivatives include the modulation of the PI3K/AKT/mTOR pathway and inhibition of tubulin polymerization in cancer, and interaction with dopamine D2 receptors for neurological applications.

Introduction

1,2,3,4-Tetrahydroquinoline and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The therapeutic promise of this scaffold has spurred considerable research into its synthesis and biological evaluation.[5][6] This guide focuses on elucidating the potential mechanisms of action of this compound by examining the activities of its closely related analogs. The primary areas of focus are its potential as an anticancer and a neuropharmacological agent.

Anticancer Activity: Targeting Key Cellular Pathways

Derivatives of the 1,2,3,4-tetrahydroquinoline scaffold have demonstrated significant potential as anticancer agents through multiple mechanisms of action.[4][7] The most prominently reported mechanisms include the inhibition of the PI3K/AKT/mTOR signaling pathway and the disruption of microtubule dynamics through tubulin polymerization inhibition.[2][8]

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2] Several novel tetrahydroquinolinone derivatives have been shown to induce massive oxidative stress, leading to autophagy and apoptosis via the PI3K/AKT/mTOR signaling pathway in colorectal cancer cells.[2][9]

Signaling Pathway: PI3K/AKT/mTOR Inhibition by Tetrahydroquinoline Derivatives

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by tetrahydroquinoline derivatives.

Tubulin Polymerization Inhibition

The cytoskeleton, particularly the microtubule network formed by the polymerization of tubulin, is essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy. A novel class of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives has been identified as potent tubulin polymerization inhibitors that target the colchicine binding site.[8] These compounds exhibit extremely high cytotoxicity against various human tumor cell lines, including multidrug-resistant ones.[8]

Experimental Workflow: Tubulin Polymerization Assay

Caption: A simplified workflow for a tubulin polymerization assay.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative tetrahydroquinoline derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) | HCT-116 (Colon) | MTT Assay | 1.5 ± 0.2 | [2] |

| Compound 4a (3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one) | A549 (Lung) | MTT Assay | 3.2 ± 0.3 | [1] |

| Compound 6d (N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivative) | A549 (Lung) | GI50 Assay | 0.0015 | [8] |

| Compound 6d | KB (Nasopharyngeal) | GI50 Assay | 0.0017 | [8] |

| Compound 6d | KBvin (Multidrug-resistant) | GI50 Assay | 0.0015 | [8] |

| Compound 3c (3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline) | H460 (Lung) | Growth Inhibition | ~5 | [5] |

| Compound 10e (Morpholine-substituted tetrahydroquinoline) | A549 (Lung) | MTT Assay | 0.033 ± 0.003 | [10] |

Neuropharmacological Activity: Dopamine Receptor Interaction

While much of the neuroprotective research has focused on the related 1,2,3,4-tetrahydroisoquinoline scaffold,[11] a key study has directly investigated the dopamine receptor affinities of 6-amino-5,6,7,8-tetrahydroquinoline derivatives.[12] This provides the most direct evidence for a potential mechanism of action for the titular compound in the central nervous system.

Dopamine D2 Receptor Affinity

A study by Claudi et al. (1989) synthesized several N,N-dialkyl derivatives of 6-amino-5,6,7,8-tetrahydroquinoline and evaluated their affinity for dopamine D1 and D2 receptors in rat striatal tissue.[12] The study found that while none of the compounds were effective at displacing the D1-selective ligand [3H]SCH 23390, all of the tested tetrahydroquinolines displaced the D2-selective ligand [3H]spiperone from its specific binding sites.[12] This indicates a selective affinity for the dopamine D2 receptor. The compounds with an N-n-propyl-N-phenylethylamino group and an N,N-di-n-propylamino group were the most potent.[12]

Logical Relationship: Dopamine D2 Receptor Binding

Caption: Competitive binding of 6-amino-THQ derivatives and [3H]spiperone to the dopamine D2 receptor.

Quantitative Data: Dopamine D2 Receptor Binding

The following table presents the displacement data for selected 6-amino-5,6,7,8-tetrahydroquinoline derivatives from the study by Claudi et al. (1989).[12] The data represents the concentration of the compound required to displace 50% of the specific binding of [3H]spiperone (IC50).

| Compound | R1 | R2 | [3H]Spiperone Displacement IC50 (nM) |

| 16 | n-propyl | n-propyl | 120 |

| 18 | n-propyl | phenylethyl | 100 |

Data extracted from Claudi et al., 1989.[12]

Experimental Protocols

MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is indicative of cell viability.[13]

-

Materials:

-

Tetrahydroquinoline compounds

-

Cancer cell line (e.g., A549, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at an optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the tetrahydroquinoline compounds in complete culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the control and determine the IC50 value.[13]

-

Dopamine Receptor Binding Assay

This protocol is based on the methods described for measuring the displacement of a radiolabeled ligand from dopamine receptors.[12]

-

Materials:

-

Rat striatal tissue homogenate

-

[3H]Spiperone (for D2 receptors)

-

Tetrahydroquinoline compounds

-

Incubation buffer (e.g., Tris-HCl with ions)

-

Scintillation cocktail

-

Glass fiber filters

-

Scintillation counter

-

-

Protocol:

-

Tissue Preparation: Homogenize rat striatal tissue in an appropriate buffer.

-

Binding Reaction: In test tubes, combine the tissue homogenate, [3H]spiperone at a fixed concentration, and varying concentrations of the tetrahydroquinoline test compounds. Include tubes for total binding (no competitor) and non-specific binding (with a high concentration of a known D2 antagonist like haloperidol).

-

Incubation: Incubate the mixture at a specified temperature for a set time to allow for binding equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with cold buffer.

-

Scintillation Counting: Place the filters in vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]spiperone (IC50).

-

Conclusion and Future Directions

While the precise molecular interactions of this compound remain to be fully elucidated, the evidence from its structural analogs strongly suggests promising therapeutic avenues. In oncology, the inhibition of the PI3K/AKT/mTOR pathway and tubulin polymerization are key mechanisms that warrant further investigation for this specific compound. In neuropharmacology, the demonstrated affinity of closely related 6-amino-tetrahydroquinolines for the dopamine D2 receptor provides a solid foundation for exploring its potential in treating neurological and psychiatric disorders.

Future research should focus on the direct biological evaluation of this compound to confirm these hypothesized mechanisms of action. This would involve a battery of in vitro and in vivo studies, including kinase inhibition assays, tubulin polymerization assays, and comprehensive receptor profiling. Elucidating the structure-activity relationships within this chemical series will be crucial for optimizing potency and selectivity, ultimately paving the way for the development of novel therapeutics based on the 1,2,3,4-tetrahydroquinoline scaffold.

References

- 1. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Two Faces of 1,2,3,4-Tetrahydroisoquinoline Mode of Action in the Mammalian Brain: Is It an Endogenous Neurotoxin or a … [ouci.dntb.gov.ua]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and dopamine receptor affinities of 6-amino-5,6,7,8-tetrahydroquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Potential Therapeutic Targets of 1,2,3,4-Tetrahydroquinolin-6-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydroquinolin-6-amine and its structural analogs represent a promising scaffold in medicinal chemistry, with demonstrated potential across a spectrum of therapeutic areas. This technical guide consolidates the current understanding of the potential therapeutic targets of this compound class, drawing insights from studies on its derivatives and the closely related 1,2,3,4-tetrahydroisoquinolines (THIQs). The primary focus is on neurological disorders, metabolic diseases, and infectious agents. This document outlines key molecular targets, summarizes available quantitative data, details relevant experimental methodologies, and provides visual representations of associated signaling pathways and workflows to facilitate further research and drug development efforts.

Introduction

The 1,2,3,4-tetrahydroquinoline core is a key pharmacophore found in numerous biologically active compounds. The addition of an amine group at the 6-position, as in this compound, offers a versatile platform for chemical modification and interaction with various biological targets. While direct research on this compound is emerging, extensive studies on its derivatives and the analogous tetrahydroisoquinolines provide a strong foundation for identifying its potential therapeutic applications. This guide explores these potential targets, focusing on their mechanism of action and the experimental evidence supporting their relevance.

Potential Therapeutic Targets and Mechanisms of Action

The therapeutic potential of this compound and its analogs can be categorized into several key areas, with a significant emphasis on neuromodulation and receptor-mediated signaling.

Neurological Disorders

Derivatives of the closely related 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold have shown significant promise in the context of neurodegenerative diseases and other neurological conditions. The proposed mechanisms of action suggest that this compound may share similar therapeutic targets.

-

Dopamine Receptor Modulation: N,N-dialkylderivatives of 6-amino-5,6,7,8-tetrahydroquinoline have demonstrated affinity for dopamine D2 receptors.[1] These compounds were shown to displace the D2 selective radioligand [3H]spiperone from rat striatal tissue, indicating a potential role as dopamine receptor modulators.[1] This activity is particularly relevant for conditions such as Parkinson's disease and schizophrenia, where dopaminergic signaling is dysregulated.

-

Neuroprotection: The neuroprotective effects of THIQ derivatives are attributed to a multi-faceted mechanism that includes monoamine oxidase (MAO) inhibition, scavenging of free radicals, and antagonism of the glutamatergic system.[2][3][4] Furthermore, 1-methyl-1,2,3,4-tetrahydroisoquinoline has been shown to prevent the inhibition of mitochondrial complex I, a key pathological event in Parkinson's disease.[5][6] These findings suggest that this compound could be investigated for similar neuroprotective properties.

-

Muscarinic Receptor Antagonism: Certain 1,2,3,4-tetrahydroisoquinoline derivatives have been identified as potent and selective antagonists of the M2 muscarinic receptor.[7] This suggests a potential application in cardiovascular diseases, given the role of M2 receptors in regulating heart rate.

Metabolic Disorders

-

Beta-3 Adrenergic Receptor Agonism: Substituted 1,2,3,4-tetrahydroquinolin-6-yloxypropanes, derived from the core structure of interest, have been identified as potent beta-3 adrenergic receptor (β3-AR) agonists.[8] β3-ARs are primarily located in adipose tissue and are involved in the regulation of lipolysis and thermogenesis, making them attractive targets for the treatment of obesity and type 2 diabetes.[8]

Anti-Infective and Anti-Cancer Potential

-

Enzyme Inhibition in Pathogens: Tetrahydroquinoline derivatives have been evaluated for their inhibitory activity against various enzymes crucial for pathogen survival. This includes α-amylase, suggesting a potential role in managing post-prandial hyperglycemia.[9]

-

Anti-proliferative Activity: Some tetrahydroquinoline derivatives have demonstrated anti-proliferative potential against cancer cell lines, indicating a possible application in oncology.[9]

Quantitative Data on Bioactivity

The following table summarizes the available quantitative data for derivatives of this compound and related compounds, providing a comparative overview of their potency against various targets.

| Compound Class | Target | Assay | Activity Metric | Value | Reference |

| Substituted 1,2,3,4-tetrahydroquinolin-6-yloxypropanes | Beta-3 Adrenergic Receptor | Inhibition of radioligand binding in SK-N-MC cells | IC50 | 0.55 - 1.76 µM | [8] |

| N,N-dialkylderivatives of 6-amino-5,6,7,8-tetrahydroquinoline | Dopamine D2 Receptor | Displacement of [3H]spiperone from rat striatal tissue | - | Active | [1] |

| Tetrahydroquinoline Derivatives | α-Amylase | Enzyme inhibition assay | % Inhibition | Up to 97.47% at 200 µg/mL | [9] |

| Tetrahydroquinoline Derivatives | Hep-2C Cancer Cells | Anti-proliferative assay | IC50 | 11.9 µM | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of the cited findings. Below are summaries of the key experimental protocols.

Dopamine D2 Receptor Binding Assay

-

Objective: To determine the affinity of test compounds for the dopamine D2 receptor.

-

Methodology:

-

Tissue Preparation: Homogenize striatal tissue from rats in a suitable buffer.

-

Binding Reaction: Incubate the tissue homogenate with a D2-selective radioligand (e.g., [3H]spiperone) and varying concentrations of the test compound.

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Detection: Quantify the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).[1]

-

Beta-3 Adrenergic Receptor Agonist Assay

-

Objective: To evaluate the agonistic activity of test compounds on the beta-3 adrenergic receptor.

-

Methodology:

-

Cell Culture: Utilize a cell line expressing the human beta-3 adrenergic receptor (e.g., SK-N-MC neuroblastoma cells).

-

Assay: Measure the functional response to receptor activation, such as changes in intracellular cyclic AMP (cAMP) levels or inhibition of a forskolin-stimulated response.

-

Data Analysis: Generate dose-response curves and calculate the IC50 or EC50 values to determine the potency of the compounds.[8]

-

Visualizing Pathways and Workflows

Signaling Pathway for Beta-3 Adrenergic Receptor Agonism

Caption: β3-Adrenergic receptor signaling cascade initiated by a THQ derivative.

Experimental Workflow for Receptor Binding Assay

Caption: Workflow for a competitive radioligand receptor binding assay.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a valuable scaffold for the development of novel therapeutics. The primary areas of promise lie in the treatment of neurological and metabolic disorders. Future research should focus on the synthesis and screening of a focused library of this compound derivatives to directly assess their activity against the targets identified in this guide. In particular, systematic structure-activity relationship (SAR) studies are warranted to optimize potency and selectivity for dopamine D2 receptors and beta-3 adrenergic receptors. Furthermore, investigation into its potential neuroprotective and anti-cancer effects through dedicated in vitro and in vivo models will be crucial in fully elucidating the therapeutic potential of this compound class.

References

- 1. Synthesis and dopamine receptor affinities of 6-amino-5,6,7,8-tetrahydroquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. The endogenous amine 1-methyl-1,2,3,4- tetrahydroisoquinoline prevents the inhibition of complex I of the respiratory chain produced by MPP(+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 1,2,3,4-tetrahydroisoquinoline derivatives as potent and selective M2 muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Substituted 1,2,3,4-tetrahydroquinolin-6-yloxypropanes as beta3-adrenergic receptor agonists: design, synthesis, biological evaluation and pharmacophore modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Structural Elucidation of 1,2,3,4-Tetrahydroquinolin-6-amine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies required for the structural elucidation of 1,2,3,4-Tetrahydroquinolin-6-amine. Due to the limited availability of published experimental data for this specific molecule, this guide combines theoretical predictions based on analogous structures with detailed, standardized experimental protocols. This document serves as a practical framework for researchers undertaking the synthesis and characterization of this and related compounds.

Molecular and Spectroscopic Overview

This compound, with the molecular formula C₉H₁₂N₂, has a molecular weight of 148.21 g/mol .[1] Its structure consists of a tetrahydroquinoline core with an amine substituent at the 6-position of the aromatic ring. The structural elucidation of this compound relies on a combination of spectroscopic techniques to confirm its connectivity and chemical environment.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted quantitative data for this compound based on the known spectral properties of 1,2,3,4-tetrahydroquinoline and the influence of an amino substituent.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.5-6.8 | m | 3H | Aromatic CH |

| ~4.5 | br s | 2H | Ar-NH₂ |

| ~3.5 | br s | 1H | N-H (ring) |

| ~3.2 | t | 2H | C2-H₂ |

| ~2.7 | t | 2H | C4-H₂ |

| ~1.9 | m | 2H | C3-H₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~140 | C6 |

| ~138 | C8a |

| ~128 | C4a |

| ~115-120 | C5, C7, C8 |

| ~42 | C2 |

| ~27 | C4 |

| ~22 | C3 |

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 148 | [M]⁺ (Molecular Ion) |

| 133 | [M-NH]⁺ |

| 119 | [M-C₂H₅]⁺ |

Table 4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3200 | N-H | Stretch (amine & N-H) |

| 3050-3000 | C-H | Aromatic Stretch |

| 2950-2850 | C-H | Aliphatic Stretch |

| 1620-1580 | N-H | Bend (amine) |

| 1600-1450 | C=C | Aromatic Ring Stretch |

| 1350-1250 | C-N | Aromatic Amine Stretch |

Table 5: Predicted UV-Vis Spectral Data

| λmax (nm) | Solvent | Electronic Transition |

| ~240, ~290 | Ethanol | π → π* |

Experimental Protocols

The following sections detail the standardized experimental procedures for acquiring the spectroscopic data necessary for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: Standard single-pulse sequence.

-

Spectral width: -2 to 12 ppm.

-

Number of scans: 16-64 (depending on sample concentration).

-

Relaxation delay: 1-5 seconds.

-

Temperature: 298 K.

-

-

Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

2.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 20-50 mg of the sample in 0.6-0.7 mL of a deuterated solvent in a 5 mm NMR tube.

-

Instrumentation: A 100 MHz or higher (for carbon) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: Standard proton-decoupled pulse sequence.

-

Spectral width: 0 to 220 ppm.

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2 seconds.

-

-

Data Processing: Apply a Fourier transform, phase correction, and baseline correction.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquisition Parameters (ESI):

-

Ionization mode: Positive.

-

Capillary voltage: 3-4 kV.

-

Drying gas flow: 5-10 L/min.

-

Drying gas temperature: 300-350 °C.

-

Mass range: 50-500 m/z.

-

-

Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and analyze the fragmentation pattern to deduce structural information.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer with an ATR accessory.

-

Acquisition Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Acquisition Parameters:

-

Wavelength range: 200-800 nm.

-

Scan speed: Medium.

-

-

Data Analysis: Record the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity.

Workflow and Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the logical workflow for the structural elucidation of this compound and the individual experimental protocols.

References

Methodological & Application

Synthesis of 1,2,3,4-Tetrahydroquinolin-6-amine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1,2,3,4-Tetrahydroquinolin-6-amine, a valuable building block in medicinal chemistry and drug development. The protocol herein outlines a robust and efficient three-step synthetic route commencing with the protection of the secondary amine of 1,2,3,4-tetrahydroquinoline, followed by a regioselective nitration, and culminating in a reduction of the nitro group to the desired primary amine.

Introduction

1,2,3,4-Tetrahydroquinoline and its derivatives are prevalent structural motifs in a wide array of biologically active compounds and natural products. The strategic introduction of an amino group at the C-6 position of the tetrahydroquinoline scaffold furnishes a key intermediate for the synthesis of various pharmaceutical agents. This protocol details a reliable and reproducible method for the preparation of this compound, ensuring high yield and purity suitable for subsequent synthetic transformations.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via a three-step sequence:

-

N-Acetylation: Protection of the secondary amine of 1,2,3,4-tetrahydroquinoline as an acetamide to direct the subsequent electrophilic substitution.

-

Nitration: Regioselective nitration of the N-acetylated intermediate at the electron-rich C-6 position.

-

Reduction and Deprotection: Reduction of the nitro group to an amine and concurrent or subsequent removal of the acetyl protecting group to yield the final product.

Experimental Protocols

Step 1: Synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one (N-Acetyl-1,2,3,4-tetrahydroquinoline)

This initial step protects the secondary amine of the starting material, 1,2,3,4-tetrahydroquinoline, which is crucial for controlling the regioselectivity of the subsequent nitration reaction.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,2,3,4-Tetrahydroquinoline | 133.19 | 10.0 g | 75.1 mmol |

| Acetic Anhydride | 102.09 | 8.5 mL | 90.1 mmol |

| Pyridine | 79.10 | 1.0 mL | - |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| 1 M Hydrochloric Acid (HCl) | 36.46 | As needed | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | 84.01 | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 1,2,3,4-tetrahydroquinoline (10.0 g, 75.1 mmol) in dichloromethane (100 mL).

-

To this solution, add pyridine (1.0 mL) as a catalyst.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add acetic anhydride (8.5 mL, 90.1 mmol) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from ethanol/water to afford 1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one as a white solid.

Quantitative Data:

| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Melting Point (°C) |

| 1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | 13.16 | 12.5 | 95 | 74-76 |

Step 2: Synthesis of 1-(6-nitro-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one

This step introduces a nitro group at the C-6 position of the N-acetylated tetrahydroquinoline. The acetyl group deactivates the nitrogen, thus favoring nitration on the aromatic ring.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | 175.23 | 10.0 g | 57.1 mmol |

| Fuming Nitric Acid (90%) | 63.01 | 4.5 mL | - |

| Acetic Anhydride | 102.09 | 50 mL | - |

Procedure:

-

In a 250 mL three-necked flask equipped with a dropping funnel and a thermometer, add 1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one (10.0 g, 57.1 mmol) to acetic anhydride (50 mL).

-

Cool the mixture to -10 °C using an ice-salt bath.

-

Slowly add fuming nitric acid (4.5 mL) dropwise to the stirred solution, ensuring the temperature does not exceed -5 °C.

-

After the addition is complete, stir the reaction mixture at -10 °C for 1 hour.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the resulting yellow precipitate by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain 1-(6-nitro-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one as pale yellow crystals.

Quantitative Data:

| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Melting Point (°C) |

| 1-(6-nitro-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | 12.57 | 10.8 | 86 | 168-170 |

Step 3: Synthesis of this compound

The final step involves the reduction of the nitro group and the simultaneous or subsequent acidic hydrolysis of the acetyl protecting group to yield the target compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-(6-nitro-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | 220.23 | 10.0 g | 45.4 mmol |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 51.2 g | 227 mmol |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | 50 mL | - |

| Ethanol | 46.07 | 100 mL | - |

| 10 M Sodium Hydroxide (NaOH) solution | 40.00 | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

Procedure:

-

In a 500 mL round-bottom flask, suspend 1-(6-nitro-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one (10.0 g, 45.4 mmol) in ethanol (100 mL).

-

Add a solution of tin(II) chloride dihydrate (51.2 g, 227 mmol) in concentrated hydrochloric acid (50 mL) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then pour it onto ice.

-

Basify the mixture to pH > 10 by the slow addition of 10 M NaOH solution while cooling in an ice bath.

-

Extract the resulting suspension with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound as a solid.

Quantitative Data:

| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Melting Point (°C) |

| This compound | 6.73 | 5.5 | 82 | 88-90 |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Synthetic Steps

Caption: Logical progression of the synthesis of this compound.

Conclusion

The protocol described provides a reliable and high-yielding pathway for the synthesis of this compound. The use of a protecting group strategy allows for precise control over the regiochemical outcome of the nitration step. This method is well-suited for laboratory-scale synthesis and provides a foundation for the development of novel compounds for pharmaceutical research. Researchers are advised to adhere to all standard laboratory safety procedures when handling the reagents and performing the reactions described.

Application Notes and Protocols for the Quantification of 1,2,3,4-Tetrahydroquinolin-6-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of 1,2,3,4-Tetrahydroquinolin-6-amine. While specific validated methods for this compound are not widely published, the following protocols are based on established analytical techniques for structurally similar aromatic amines and can serve as a robust starting point for method development and validation. The primary recommended techniques include High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.

I. Overview of Analytical Methods

The quantification of this compound is crucial for pharmacokinetic studies, quality control of drug substances, and various research applications. The choice of analytical method depends on the required sensitivity, selectivity, and the matrix in which the analyte is being quantified.

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely accessible and robust technique suitable for quantifying the analyte in bulk materials and pharmaceutical formulations.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level quantification in complex biological matrices due to its high sensitivity and specificity.[1][2][3]

-

Gas Chromatography-Mass Spectrometry (GC-MS): An alternative for volatile derivatives of the analyte, though it may require a derivatization step to improve chromatographic properties.[2]

-

UV-Vis Spectrophotometry: A simple, cost-effective method for the quantification of the pure substance, often used for initial concentration estimations.

II. Quantitative Data Summary

The following table summarizes the anticipated performance characteristics of the proposed analytical methods. These values are typical for well-developed and validated methods for similar small molecule aromatic amines and should be established experimentally for this compound.

| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with derivatization) | UV-Vis Spectrophotometry |

| Limit of Detection (LOD) | 5 - 20 ng/mL | 0.05 - 1 ng/mL | 0.1 - 5 ng/mL | 0.5 - 2 µg/mL |

| Limit of Quantification (LOQ) | 20 - 75 ng/mL | 0.2 - 5 ng/mL | 0.5 - 20 ng/mL | 2 - 10 µg/mL |

| Linearity Range | 0.05 - 100 µg/mL (r² > 0.999) | 0.001 - 10 µg/mL (r² > 0.995) | 0.01 - 20 µg/mL (r² > 0.99) | 2 - 50 µg/mL (r² > 0.99) |

| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% | 97 - 103% |

| Precision (% RSD) | < 2% | < 10% | < 15% | < 3% |

III. Experimental Protocols

A. High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the assay of this compound in bulk drug substances and simple formulations.

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point would be an isocratic elution with a 70:30 (v/v) mixture of buffer and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: The maximum absorbance wavelength (λmax) of this compound, which should be determined experimentally (typically in the range of 240-280 nm).

-

Injection Volume: 10 µL.

2. Preparation of Solutions:

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in a 10 mL volumetric flask with the mobile phase as the diluent.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Analysis and Quantification:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the blank (mobile phase), followed by the working standard solutions in increasing order of concentration.

-

Inject the sample solutions in duplicate.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the sample solutions from the calibration curve using linear regression.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates.[1][2][3]

1. Instrumentation and Conditions:

-

LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A suitable C18 or HILIC column for fast separations (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in water.

-

B: 0.1% Formic acid in acetonitrile.

-

A gradient elution is typically used, starting with a high percentage of A and ramping up B.

-

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40 °C.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion ([M+H]⁺) and a stable product ion for this compound and an internal standard (e.g., a deuterated analog) must be determined by infusion and optimization.

2. Preparation of Solutions:

-

Standard and Sample Preparation: Similar to the HPLC method, but standards are typically spiked into the same matrix as the sample (e.g., blank plasma) to account for matrix effects.

-

Sample Extraction:

-

Protein Precipitation (for plasma/serum): Add 3 volumes of cold acetonitrile containing the internal standard to 1 volume of the sample. Vortex and centrifuge to pellet the precipitated proteins. Evaporate the supernatant and reconstitute in the initial mobile phase.

-

Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, use an appropriate SPE cartridge (e.g., mixed-mode cation exchange) to extract the analyte from the matrix.

-

3. Analysis and Quantification:

-

Optimize the MS parameters (e.g., capillary voltage, source temperature, collision energy) for the analyte and internal standard.

-

Equilibrate the LC-MS/MS system.

-

Inject the extracted standards and samples.

-

Quantify the analyte by calculating the ratio of the analyte peak area to the internal standard peak area and comparing it to the calibration curve.

C. UV-Vis Spectrophotometry

This method is suitable for a quick estimation of the concentration of this compound in a pure solution.

1. Instrumentation:

-

A double-beam UV-Vis spectrophotometer.

-

Matched quartz cuvettes (1 cm path length).

2. Procedure:

-

Determine λmax: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or 0.1 N HCl). Scan the absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

-

Prepare Standards: Prepare a series of standard solutions of known concentrations in the same solvent.

-

Construct Calibration Curve: Measure the absorbance of each standard solution at λmax, using the solvent as a blank. Plot absorbance versus concentration.

-

Measure Sample: Prepare the sample solution in the same solvent to have an absorbance within the linear range of the calibration curve. Measure its absorbance at λmax.

-

Calculate Concentration: Determine the concentration of the sample from the calibration curve.

IV. Method Validation

All proposed methods must be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

V. Conclusion

The analytical methods and protocols outlined in this document provide a comprehensive framework for the quantitative determination of this compound. While HPLC-UV is a reliable method for routine analysis of bulk and formulated products, LC-MS/MS is the preferred technique for bioanalytical applications requiring high sensitivity. It is imperative that any chosen method undergoes rigorous validation to ensure the reliability and accuracy of the generated data.

References

- 1. Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry [jstage.jst.go.jp]

- 2. jsbms.jp [jsbms.jp]

- 3. Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1,2,3,4-Tetrahydroquinolin-6-amine as a Versatile Building Block in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,2,3,4-Tetrahydroquinoline and its derivatives are prominent scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3] The substituted amine at the 6-position of the tetrahydroquinoline ring system offers a versatile handle for synthetic modifications, making 1,2,3,4-tetrahydroquinolin-6-amine a valuable building block for the synthesis of diverse compound libraries. This document provides an overview of its application, particularly in the development of Nuclear Factor-kappa B (NF-κB) inhibitors, along with detailed experimental protocols.

Application Highlight: Synthesis of NF-κB Inhibitors

The NF-κB signaling pathway is a critical regulator of immune and inflammatory responses, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[1][4] Consequently, the development of novel NF-κB inhibitors is a significant therapeutic strategy.[5][6] Derivatives of 1,2,3,4-tetrahydroquinoline have been identified as potent inhibitors of LPS-induced NF-κB transcriptional activity.[1][5][6] The 6-amino group of this compound can be readily acylated or otherwise functionalized to generate a variety of analogs for structure-activity relationship (SAR) studies.

Quantitative Data Summary

The following table summarizes the biological activity of representative 1,2,3,4-tetrahydroquinoline derivatives as NF-κB inhibitors and their cytotoxicity against various human cancer cell lines.

| Compound ID | NF-κB Inhibition IC50 (µM) | Cytotoxicity GI50 (µM) vs. Cell Lines |

| NCI-H23 | ||

| 6g | 0.70 ± 0.071 | 1.2 ± 0.14 |

| 6f | 0.90 ± 0.071 | 3.1 ± 0.25 |

| 5e | 1.4 ± 0.71 | >10 |

| 6h | 2.7 ± 0.42 | 5.5 ± 0.41 |

Data is representative of compounds synthesized in studies focusing on 1,2,3,4-tetrahydroquinoline-based NF-κB inhibitors.[1]

Experimental Protocols

General Synthetic Route: Povarov Reaction

A common and efficient method for the synthesis of the 1,2,3,4-tetrahydroquinoline core is the Povarov reaction, a type of aza-Diels-Alder reaction.[7][8][9] This multicomponent reaction typically involves an aniline, an aldehyde, and an alkene.[9][10]

Protocol 1: Synthesis of a 2,4-Disubstituted-1,2,3,4-tetrahydroquinoline Derivative via a Lewis Acid-Catalyzed Povarov Reaction

This protocol describes a general procedure for the one-pot, three-component synthesis of a tetrahydroquinoline derivative.

Materials:

-

Substituted aniline (e.g., 4-methoxyaniline) (1.0 mmol)

-

Aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol)

-

Alkene (e.g., N-vinyl-2-pyrrolidinone) (1.0 mmol)

-

Lewis acid catalyst (e.g., CeCl₃·7H₂O) (0.3 mmol)

-

Sodium Iodide (NaI) (0.3 mmol)

-

Anhydrous Magnesium Sulfate (MgSO₄) (200 mg)

-

Acetonitrile (CH₃CN) (5 mL)

-

Dichloromethane (CH₂Cl₂)

-

0.5 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add the substituted aniline (1.0 mmol), aromatic aldehyde (1.0 mmol), and anhydrous MgSO₄ (200 mg) in acetonitrile (5 mL).

-

Stir the mixture at room temperature until imine formation is complete (monitored by TLC).

-

Add the Lewis acid catalyst (0.3 mmol) and NaI (0.3 mmol) to the reaction mixture.

-

Add the alkene (1.0 mmol) and continue stirring at the desired temperature (e.g., 0°C to 40°C) until the starting materials are consumed (monitored by TLC).[7]

-

Dilute the reaction mixture with CH₂Cl₂ and wash with 0.5 M HCl.

-

Neutralize the aqueous layer with saturated sodium bicarbonate solution and extract with CH₂Cl₂.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 1,2,3,4-tetrahydroquinoline derivative.

Protocol 2: Acylation of this compound

This protocol outlines the functionalization of the 6-amino group, a key step in creating a library of derivatives for SAR studies.

Materials:

-

This compound (1.0 mmol)

-

Acid chloride or anhydride (e.g., benzoyl chloride) (1.1 mmol)

-

Triethylamine (TEA) or Pyridine (1.5 mmol)

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) (10 mL)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 mmol) in the chosen solvent in a round-bottom flask.

-

Add the base (TEA or pyridine) (1.5 mmol) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add the acid chloride or anhydride (1.1 mmol) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

-

Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography to yield the acylated product.

Visualizations

NF-κB Signaling Pathway

The diagram below illustrates the canonical NF-κB signaling pathway, which is a key target for the 1,2,3,4-tetrahydroquinoline derivatives discussed.

Caption: Canonical NF-κB signaling pathway and the inhibitory action of THQ derivatives.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and biological evaluation of a 1,2,3,4-tetrahydroquinoline-based compound library.

Caption: General workflow for synthesis and evaluation of THQ derivatives.

References

- 1. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 8. Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines [mdpi.com]

- 9. The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview | Bentham Science [eurekaselect.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Derivatization of 1,2,3,4-Tetrahydroquinolin-6-amine for Biological Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The presence of an amino group at the 6-position of the THQ nucleus offers a versatile handle for chemical modification, allowing for the synthesis of diverse libraries of compounds for biological screening.

These application notes provide detailed protocols for the derivatization of 1,2,3,4-Tetrahydroquinolin-6-amine and subsequent biological evaluation, focusing on anticancer and antibacterial activities. The methodologies described herein are intended to serve as a comprehensive guide for researchers engaged in the discovery and development of novel therapeutic agents based on the tetrahydroquinoline framework.

Derivatization Strategies

The primary amino group of this compound is readily amenable to a variety of chemical transformations, enabling the exploration of structure-activity relationships (SAR). Key derivatization strategies include acylation and sulfonylation.

Acylation to Synthesize Amide Derivatives

The reaction of this compound with various acylating agents, such as acid chlorides or carboxylic acids activated with coupling agents, yields a library of amide derivatives. This approach allows for the introduction of a wide range of substituents to probe the effects of steric and electronic properties on biological activity.

Sulfonylation to Synthesize Sulfonamide Derivatives

Sulfonamides are a well-established class of pharmacophores. The reaction of this compound with sulfonyl chlorides provides access to a series of sulfonamide derivatives, which have shown promise as anticancer and antibacterial agents.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-(1,2,3,4-Tetrahydroquinolin-6-yl) amides (Acylation)

This protocol describes a general method for the synthesis of amide derivatives of this compound using acid chlorides.

Materials:

-

This compound

-

Substituted acid chloride (e.g., benzoyl chloride, acetyl chloride)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.

-

Slowly add the desired acid chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: General Procedure for the Synthesis of N-(1,2,3,4-Tetrahydroquinolin-6-yl)sulfonamides (Sulfonylation)

This protocol outlines a general method for the synthesis of sulfonamide derivatives from this compound.

Materials:

-

This compound

-

Substituted sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)

-

Anhydrous pyridine or a mixture of DCM and triethylamine

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add the desired sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to stir at room temperature for 6-18 hours. Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-cold 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system to yield the pure sulfonamide derivative.

-

Characterize the purified compound by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Screening Protocols

Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of the synthesized tetrahydroquinoline derivatives against human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)